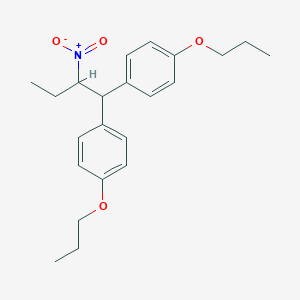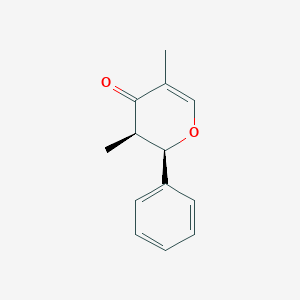
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one is a chiral organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyran ring fused with a phenyl group and two methyl groups. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The use of chiral auxiliaries or catalysts can help in achieving the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group and methyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which (2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3R)-2,3-Dihydro-4H-pyran-4-one: Lacks the phenyl and methyl groups, resulting in different chemical properties.
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran: Similar structure but lacks the ketone group.
Uniqueness
(2R,3R)-3,5-Dimethyl-2-phenyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
83378-98-7 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
(2R,3R)-3,5-dimethyl-2-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c1-9-8-15-13(10(2)12(9)14)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3/t10-,13+/m0/s1 |
InChI 键 |
FHQSXHVXYDHRPI-GXFFZTMASA-N |
手性 SMILES |
C[C@@H]1[C@@H](OC=C(C1=O)C)C2=CC=CC=C2 |
规范 SMILES |
CC1C(OC=C(C1=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


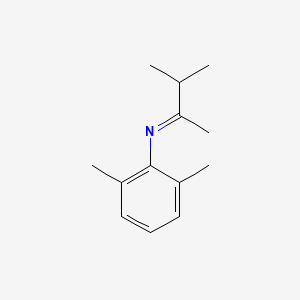
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

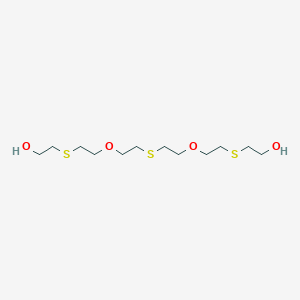
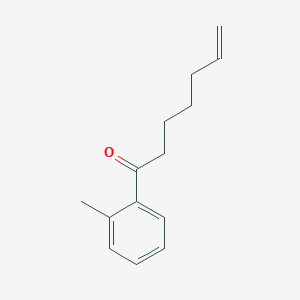
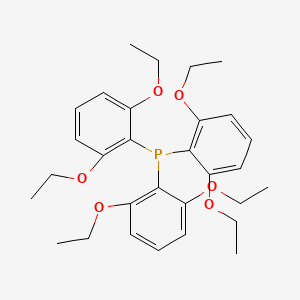
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)

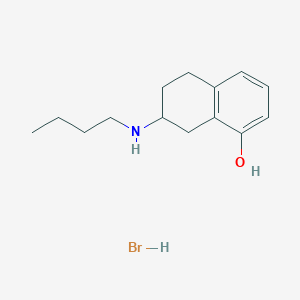
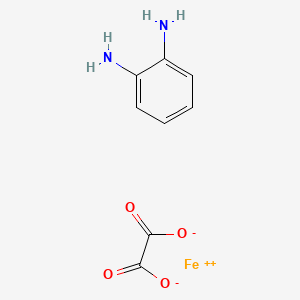
![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
